molecular formula C14H16N2 B1200250 1,2-Diphenylethane-1,2-diamine CAS No. 5700-60-7

1,2-Diphenylethane-1,2-diamine

Cat. No.: B1200250
CAS No.: 5700-60-7
M. Wt: 212.29 g/mol
InChI Key: PONXTPCRRASWKW-UHFFFAOYSA-N
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Description

1,2-Diphenylethane-1,2-diamine is an organic compound with the formula H₂NCHPhCHPhNH₂, where Ph represents a phenyl group (C₆H₅). This compound exists as three stereoisomers: meso and two enantiomers, S,S- and R,R-. The chiral diastereomers are used in asymmetric hydrogenation and serve as bidentate ligands .

Mechanism of Action

Target of Action

1,2-Diphenylethane-1,2-diamine (DPE) primarily targets chiral carboxylic acids . It also interacts with 5-hydroxyindoles, catecholamines, and catechols .

Mode of Action

DPE interacts with its targets through a process known as fluorogenic derivatization . This process is mediated by the presence of an oxidant such as potassium hexacyanoferrate . The interaction results in the formation of derivatization products , which are used for the bioanalysis of biologically important substances .

Biochemical Pathways

The interaction of DPE with its targets affects the derivatization of 5-hydroxyindoles, catecholamines, and catechols . The reaction of DPE with these substances forms the same product for each respective analyte in equivalent yields, albeit with differing reaction rates . The two reagents result in the formation of related but different products formed at different rates and yields in the derivatization of 4-methylcatechol .

Pharmacokinetics

It is known that dpe can be prepared from benzil by reductive amination . It can be obtained as both the chiral and meso diastereomers, depending on the relative stereochemistry of the two CHPhNH2 subunits .

Result of Action

The result of DPE’s action is the formation of derivatization products . These products are used for the bioanalysis of biologically important substances . The products for each analyte class resulting from reaction of either reagent are either re-examined or established, via synthesis of authentic product standards .

Action Environment

The action of DPE is influenced by several environmental factors. The effect of temperature, stoichiometry, acid enantiomeric purity, concentration, and solvent on the observed shift non-equivalence was studied . The structure of the CSA was varied systematically and the observed non-equivalence with 1, may be attributed to the anisotropy of the second aryl ring which is proximate to the substituents α to the carboxylic acid group .

Biochemical Analysis

Biochemical Properties

1,2-Diphenylethane-1,2-diamine plays a significant role in biochemical reactions, particularly in the derivatization of proquinoidal analytes. It interacts with various biomolecules, including catecholamines, catechols, and 5-hydroxyindoles. The interaction is mediated by the presence of an oxidant such as potassium hexacyanoferrate, leading to the formation of fluorescent derivatives . These interactions are crucial for the bioanalysis of these substances, as they enhance the detection sensitivity in liquid chromatography with fluorescence detection .

Cellular Effects

This compound influences cellular processes by acting as a chiral solvating agent in NMR studies. It forms salt complexes with chiral carboxylic acids, which can affect the enantiomeric purity of these acids . This interaction can influence cell signaling pathways and gene expression by altering the availability and activity of chiral molecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a chiral ligand in asymmetric hydrogenation reactions. It binds to metal catalysts, such as ruthenium, to form chiral complexes that facilitate the hydrogenation of prochiral substrates . This binding interaction is crucial for the enantioselective reduction of ketones and other substrates, leading to the formation of chiral products with high enantiomeric excess .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or reactive chemicals . Long-term studies have shown that its effectiveness as a chiral ligand can diminish over time, affecting the yield and enantiomeric purity of the products .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it acts as an effective chiral ligand without significant adverse effects. At high doses, it can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress . These threshold effects highlight the importance of optimizing dosage to achieve the desired biochemical outcomes without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to the derivatization of catecholamines and catechols. It interacts with enzymes such as oxidases and reductases, which facilitate the formation of fluorescent derivatives . These interactions can affect metabolic flux and the levels of metabolites within the cell, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in biochemical reactions, as it needs to reach the target biomolecules to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules . This localization is essential for its activity and function in biochemical reactions, as it ensures that the compound is present in the right place at the right time .

Chemical Reactions Analysis

1,2-Diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium hexacyanoferrate and reducing agents like sodium borohydride. Major products formed from these reactions include various derivatives used in analytical chemistry .

Comparison with Similar Compounds

1,2-Diphenylethane-1,2-diamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to form stable chiral complexes with metal ions, making it highly effective in asymmetric catalysis.

Properties

IUPAC Name

1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONXTPCRRASWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-60-7, 951-87-1, 16635-95-3
Record name meso-1,2-Diphenylethylenediamine
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Record name NSC180201
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180201
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, 1,2-diphenyl-
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Record name 16635-95-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel
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Record name (±)-1,2-Diphenylethylenediamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1,2-Diphenylethane-1,2-diamine is C14H16N2, and its molecular weight is 212.29 g/mol.

A: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and circular dichroism (CD) spectroscopy have been used to determine its structure, purity, and absolute configuration. []

A: this compound is frequently employed as a chiral building block for ligands used in asymmetric catalysis. It has proven effective in reactions like asymmetric transfer hydrogenation [, , , ], asymmetric Mannich reactions [], asymmetric aldol reactions [], and asymmetric Michael additions [, , , ]. Its derivatives have also shown promise in catalyzing asymmetric epoxidations [, ] and Henry reactions [, ].

A: The chirality of this compound is crucial for enantioselectivity. When incorporated into ligands, it creates a chiral environment around the metal center of the catalyst. This chiral environment favors the formation of one enantiomer of the product over the other, leading to asymmetric induction and enantiomeric excess (ee). [, , , , , , , , , ]

A: In the asymmetric transfer hydrogenation of ketones catalyzed by ruthenium complexes bearing this compound-based ligands, the diamine moiety typically acts as a proton shuttle. This facilitates the transfer of a hydride from the hydrogen donor (e.g., isopropanol) to the ketone substrate, leading to the formation of the chiral alcohol product. [, , ]

A: Yes, computational techniques, such as density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling, have been employed to investigate this compound and its derivatives. These studies aim to understand the relationship between the structure of the catalyst, reaction mechanism, and enantioselectivity. [, ]

A: Research demonstrates that modifications to the this compound framework can significantly influence its catalytic properties. For instance, introducing bulky substituents on the phenyl rings or nitrogen atoms can enhance enantioselectivity by creating a more sterically hindered environment around the catalytic center. [, , , , ]

A: Characterization commonly involves NMR spectroscopy, IR spectroscopy, and mass spectrometry (MS). For chiral analysis, techniques like chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) are employed to determine enantiomeric purity. [, , ]

A: Yes, other chiral diamines, such as cyclohexane-1,2-diamine and 1,3-diphenylpropane-1,3-diamine, have also been explored as building blocks for chiral ligands and catalysts. [, ] The choice of the diamine scaffold often depends on the specific reaction and desired properties of the catalyst.

A: A significant milestone was the development of efficient methods for the synthesis and resolution of enantiomerically pure this compound. [] This breakthrough paved the way for its extensive use in asymmetric synthesis. Another notable advancement is the continuous development of novel this compound-derived ligands and catalysts with improved activity, selectivity, and stability for a wider range of catalytic applications. [, , , , , , , , , ]

A: While the provided research focuses on catalytic applications, this compound's structural features and its ability to form metal complexes make it promising for various fields. For example, its derivatives have been investigated for potential use in medicinal chemistry as Kv1.5 blockers for treating atrial fibrillation. [] Additionally, its ability to chelate metal ions suggests potential applications in materials science, such as sensors and imaging agents.

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